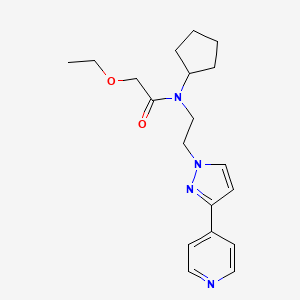

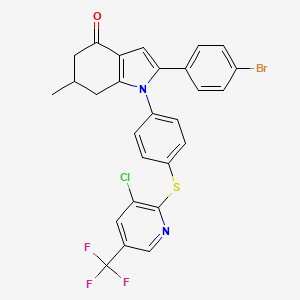

![molecular formula C12H14N2O2 B2728677 Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 241146-66-7](/img/structure/B2728677.png)

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring .

Molecular Structure Analysis

The molecular structure of the compound has been determined by single crystal X-ray diffraction and further calculated using Density Functional Theory (DFT). The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 79-82°C . Its molecular weight is 218.26 . The IUPAC name is this compound .Aplicaciones Científicas De Investigación

Synthesis Applications

Ethyl 2-methyl-2,3-butadienoate, closely related to the target compound, has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, serving as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields, demonstrating the compound's utility in creating complex organic structures (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Research

Significant research has focused on derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, which shares a core structure with the target compound, for their antimycobacterial properties. A series of these derivatives have demonstrated moderate to good antituberculosis activity, with some compounds showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mycobacterium tuberculosis (Jadhav et al., 2016). Furthermore, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and found to possess considerable activity against drug-sensitive and resistant MTB strains, indicating the potential for developing new antituberculosis agents (Lv et al., 2017).

Antioxidant Activity

In the pursuit of discovering novel antioxidants, certain derivatives of pyrrole and selenolo[2,3-b]pyridine, which are structurally related to the target compound, have been synthesized and evaluated. These compounds showcased remarkable antioxidant activities, comparable to ascorbic acid, highlighting the potential of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives in the development of antioxidant agents (Zaki et al., 2017).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H312, H332 indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

While the future directions for this compound are not explicitly stated in the available resources, its role as an intermediate in the synthesis of imidazo[1,2-a]pyridine compounds suggests potential applications in the development of new chemical entities for various applications, including medicinal chemistry .

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been known to interact with various biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridines, a class of compounds to which ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Propiedades

IUPAC Name |

ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12(15)10-9(3)13-11-8(2)6-5-7-14(10)11/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALYREKEVNEKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-1,3,7-trimethylpyrrolo[2,3-D]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)

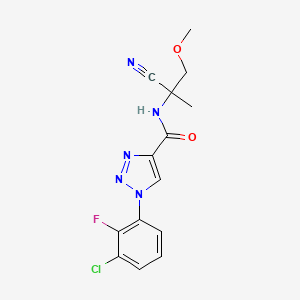

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)

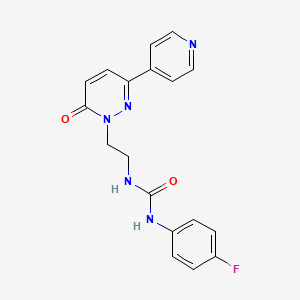

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)

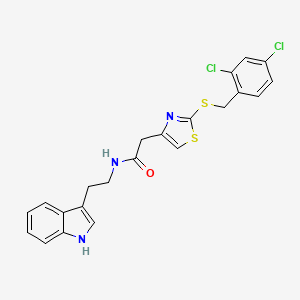

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B2728609.png)